Ethanethioic acid, oxo(phenylamino)-, hydrazide
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Overview
Description
Ethanethioic acid, oxo(phenylamino)-, hydrazide is a chemical compound with the molecular formula C8H9N3OS. It contains a total of 22 atoms, including 9 hydrogen atoms, 8 carbon atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This compound is known for its unique structure, which includes multiple bonds, aromatic rings, and functional groups such as secondary amides and hydrazines .
Preparation Methods
The synthesis of ethanethioic acid, oxo(phenylamino)-, hydrazide typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The reaction conditions can vary, but common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods may involve the use of specific catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Ethanethioic acid, oxo(phenylamino)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include sodium ethoxide, sodium hydride, and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The major products formed from these reactions can include thioesters, esters, amides, and ketones .
Scientific Research Applications
Ethanethioic acid, oxo(phenylamino)-, hydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules, such as hydroxamic acids and macrocyclic enamides . In biology and medicine, it is studied for its potential cytotoxic and antimicrobial activities against selected human cancer cell lines and bacterial strains . Additionally, it has applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ethanethioic acid, oxo(phenylamino)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can undergo cyclization reactions facilitated by heating in the presence of a base, leading to the formation of desired products . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.
Comparison with Similar Compounds
Ethanethioic acid, oxo(phenylamino)-, hydrazide can be compared with other similar compounds, such as hydrazones, quinazolines, and Schiff bases . These compounds share some structural similarities but differ in their specific functional groups and reactivity. For example, hydrazones are known for their broad spectrum of biological activities, while quinazolines are reported to possess high anti-inflammatory and analgesic activity
Properties
IUPAC Name |
2-hydrazinyl-N-phenyl-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQWFQRTEDTAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=S)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415426 |
Source
|
Record name | Ethanethioic acid, oxo(phenylamino)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105736-40-1 |
Source
|
Record name | Ethanethioic acid, oxo(phenylamino)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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